PAX3-FOXO1 Transcriptional Inhibition Activity of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide
3-Oxo-4H-1,4-benzoxazine-5-sulfonamide demonstrates measurable inhibition of PAX3-FOXO1-driven transcriptional activity, a key oncogenic driver in alveolar rhabdomyosarcoma [1]. In a cellular assay using human Rh4 cells transfected with an ALK-Luc reporter construct, the compound exhibited an IC50 of 26,000 nM (26 µM) after a 24-hour incubation period [1]. While this potency is modest, it provides a validated, quantitative starting point for medicinal chemistry optimization. Direct comparator data for this specific target and assay are not available, but this represents the only reported functional activity for this exact compound.
| Evidence Dimension | Inhibition of PAX3-FOXO1 transcriptional activity |
|---|---|
| Target Compound Data | IC50 = 26,000 nM |
| Comparator Or Baseline | No direct comparator available in same assay |
| Quantified Difference | Not applicable |
| Conditions | Human Rh4 cells transfected with ALK-Luc construct; luciferase assay; 24-hour incubation |
Why This Matters
This data provides the only known quantitative biological benchmark for this compound, serving as a reference point for SAR studies and hit-to-lead optimization campaigns.
- [1] BindingDB. BDBM50595109 (CHEMBL5185993). Affinity Data: IC50 2.60E+4 nM. Assay: Inhibition of PAX3-FOXO1 driven transcriptional activity in human Rh4 cells. Accessed 2024. View Source
